

A Technical Guide to the Spectroscopic Data of Chromone-3-carboxylic Acid

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Compound of Interest		
Compound Name:	Chromone-3-carboxylic acid	
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This guide provides an in-depth overview of the spectroscopic data for **Chromone-3-carboxylic acid** (C₁₀H₆O₄), a key heterocyclic compound used as a building block in the synthesis of various pharmacologically important molecules.[1] The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles of the compound, along with the experimental protocols for data acquisition. This information is crucial for researchers and scientists involved in drug discovery, chemical synthesis, and material science.

Molecular Structure

Chromone-3-carboxylic acid consists of a chromone core (4H-1-benzopyran-4-one) with a carboxylic acid group substituted at the 3-position.

IUPAC Name: 4-oxo-4H-chromene-3-carboxylic acid[2] CAS Number: 39079-62-4[2][3][4] Molecular Formula: C₁₀H₆O₄[2][3][5] Molecular Weight: 190.15 g/mol [2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds.[6] The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.[7][8] The spectra for **Chromone-3-carboxylic acid** are typically recorded in a deuterated solvent such as DMSO-d₆.[6][9]



2.1. ¹H NMR Data

The ¹H NMR spectrum reveals signals corresponding to the aromatic protons on the benzene ring, the vinyl proton on the pyrone ring, and the acidic proton of the carboxylic acid group. The chemical shifts are referenced to Tetramethylsilane (TMS).[10]

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~9.10	Singlet (s)	-
H-5	~7.74	Doublet (d)	9.2
H-6	~7.51	Doublet (d)	3.2
H-7	~7.47	Doublet (d)	3.2
H-8	~7.50-7.52	Multiplet (m)	-
-COOH	~13.32	Broad Singlet (bs)	-
Data interpreted from similar structures and publications.[7][9][11]			

2.2. ¹³C NMR Data

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.



Carbon Atom	Chemical Shift (δ, ppm)
C-2	~163.9
C-3	~113.7
C-4 (C=O)	~176.5
C-4a	~124.5
C-5	~120.9
C-6	~151.0
C-7	~137.7
C-8	~118.8
C-8a	~154.6
-СООН	~164.0
Data interpreted from similar structures and publications.[7][11][12]	

2.3. Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of organic compounds is as follows:[6][13]

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **Chromone-3-carboxylic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[6]
- Internal Standard: Add a small amount of an internal reference standard, typically Tetramethylsilane (TMS), to the solution.[10]
- Filtering: Filter the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[6]
- Instrumentation: Place the NMR tube into the spectrometer's probe.
- Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. Parameters such as the number of scans, acquisition time, and relaxation delay are optimized to ensure a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is used to simplify the spectrum.



Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[14] The spectrum of **Chromone-3-carboxylic acid** shows characteristic absorption bands for the carbonyl groups, the hydroxyl group, and the aromatic system.

3.1. IR Absorption Data

Vibrational Mode	Wavenumber (ν, cm ⁻¹)	Intensity
O-H stretch (Carboxylic acid)	3300-2500	Broad
C-H stretch (Aromatic)	3100-3000	Medium
C=O stretch (Carboxylic acid)	~1700-1680	Strong
C=O stretch (y-pyrone)	~1650-1630	Strong
C=C stretch (Aromatic/Pyrone)	~1600-1450	Medium-Strong
C-O stretch	~1300-1200	Strong
Data represents typical ranges for the specified functional groups and is consistent with published data.[7][13][14]		

3.2. Experimental Protocol for IR Spectroscopy (Thin Solid Film)

A common method for analyzing solid samples is the thin solid film technique:[15]

- Sample Preparation: Dissolve a small amount (approx. 50 mg) of Chromone-3-carboxylic
 acid in a few drops of a volatile solvent like methylene chloride or acetone.[15]
- Film Deposition: Place a drop of the resulting solution onto a clean, transparent salt plate (e.g., NaCl or KBr).[15]
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[15]



- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and obtain the spectrum.
- Background Correction: A background spectrum of the clean, empty salt plate is typically run first and subtracted from the sample spectrum.
- Optimization: If the signal is too weak, another drop of the solution can be added and the solvent evaporated. If it is too strong, the plate should be cleaned and a more dilute solution used.[15]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule.[16] It is particularly useful for analyzing compounds with conjugated systems, such as the chromone ring in **Chromone-3-carboxylic acid**.

4.1. UV-Vis Absorption Data

The UV-Vis spectrum of **Chromone-3-carboxylic acid**, typically recorded in a solvent like methanol or ethanol, shows absorption bands corresponding to $\pi \to \pi^*$ and $\pi \to \pi^*$ electronic transitions within the chromophore.

Solvent	λmax (nm)
Methanol	~210, ~250, ~300
Data interpreted from publications examining the spectroscopic profile of the compound.[7] [13]	

4.2. Experimental Protocol for UV-Vis Spectroscopy

• Sample Preparation: Prepare a dilute solution of **Chromone-3-carboxylic acid** in a UV-transparent solvent (e.g., methanol, ethanol). The concentration should be optimized to yield an absorbance in the range of 0.1 to 1.0.[17]

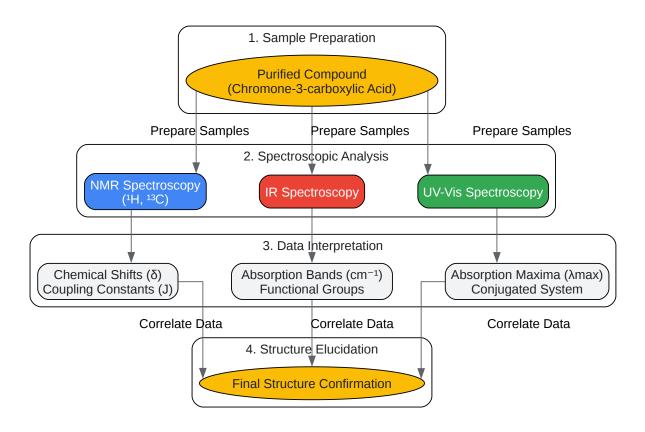


- Cuvette Preparation: Use a quartz cuvette, as glass absorbs in the UV region. Rinse the cuvette with the solvent before filling it with the sample solution.[17]
- Blank Measurement: Fill the cuvette with the pure solvent and place it in the spectrophotometer to record a baseline or blank spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[17][18]
- Sample Measurement: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place it in the spectrometer.
- Data Acquisition: Scan the absorbance of the sample over the desired wavelength range (e.g., 200-500 nm).[13] The wavelength of maximum absorbance (λmax) is then identified. [19]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of an organic compound like **Chromone-3-carboxylic acid**.





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Caption: Logical workflow for the spectroscopic analysis of **Chromone-3-carboxylic acid**.

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